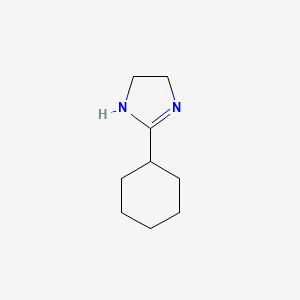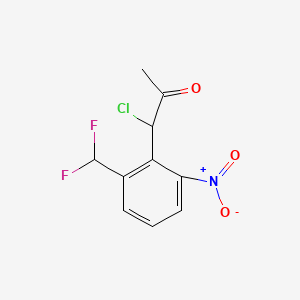
1-Chloro-1-(2-(difluoromethyl)-6-nitrophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(2-(difluoromethyl)-6-nitrophenyl)propan-2-one is an organic compound with a complex structure that includes a chloro group, a difluoromethyl group, and a nitrophenyl group attached to a propanone backbone
Vorbereitungsmethoden
The synthesis of 1-Chloro-1-(2-(difluoromethyl)-6-nitrophenyl)propan-2-one can be achieved through several routes. One common method involves the reaction of 2-(difluoromethyl)-6-nitrophenyl ketone with chloroacetone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. This approach allows for better control over reaction parameters and can lead to more efficient and cost-effective synthesis.
Analyse Chemischer Reaktionen
1-Chloro-1-(2-(difluoromethyl)-6-nitrophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride. This reaction converts the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. This reaction is often carried out in the presence of a base to facilitate the substitution process.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired products are formed efficiently.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(2-(difluoromethyl)-6-nitrophenyl)propan-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound can be used to study the effects of difluoromethyl and nitrophenyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s derivatives may have potential therapeutic applications. For example, the reduction of the nitro group to an amino group can lead to the formation of compounds with pharmacological activity.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various chemical processes.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(2-(difluoromethyl)-6-nitrophenyl)propan-2-one involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are primarily due to the presence of the difluoromethyl and nitrophenyl groups, which can interact with enzymes, receptors, and other biomolecules. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1-(2-(difluoromethyl)-6-nitrophenyl)propan-2-one can be compared with other similar compounds such as:
1-Phenyl-2-propanone: This compound has a similar propanone backbone but lacks the chloro, difluoromethyl, and nitrophenyl groups.
1-Chloro-1-(2-(difluoromethyl)-6-iodophenyl)propan-2-one: This compound is similar in structure but contains an iodine atom instead of a nitro group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H8ClF2NO3 |
|---|---|
Molekulargewicht |
263.62 g/mol |
IUPAC-Name |
1-chloro-1-[2-(difluoromethyl)-6-nitrophenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF2NO3/c1-5(15)9(11)8-6(10(12)13)3-2-4-7(8)14(16)17/h2-4,9-10H,1H3 |
InChI-Schlüssel |
STMMZFSKRCZBHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C=CC=C1[N+](=O)[O-])C(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


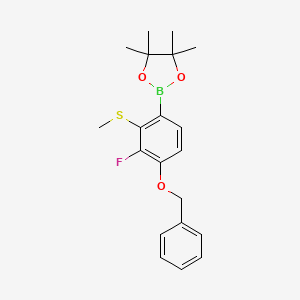
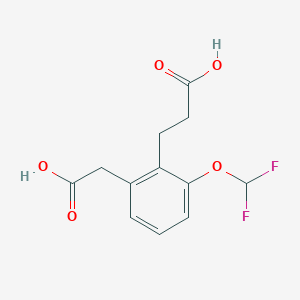
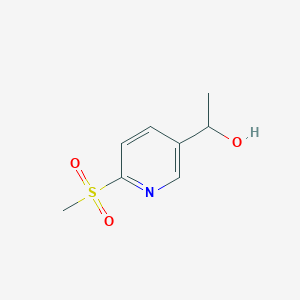


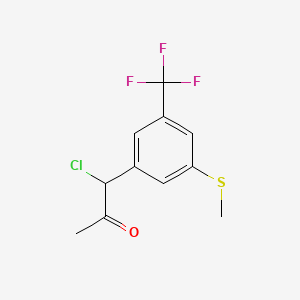




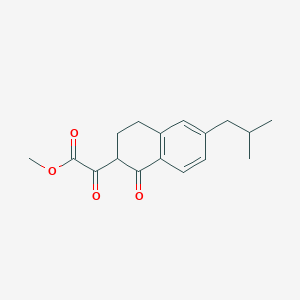
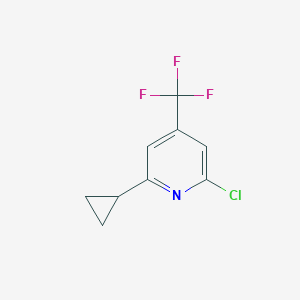
![(4R,6S)-4-(2-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14036638.png)
